molecular formula C14H13ClN2S B1462195 3-(1-naphthylmethyl)-1,3-thiazol-2(3H)-imine hydrochloride CAS No. 1172880-63-5

3-(1-naphthylmethyl)-1,3-thiazol-2(3H)-imine hydrochloride

Cat. No.: B1462195
CAS No.: 1172880-63-5
M. Wt: 276.8 g/mol
InChI Key: WEXDAFJGXFYWHA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of similar compounds can be performed using techniques such as Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR) . The specific molecular structure analysis of 3-(1-naphthylmethyl)-1,3-thiazol-2(3H)-imine hydrochloride was not found in the available resources.

Scientific Research Applications

Synthesis and Structural Properties

Research in the synthesis and structural properties of thiazole derivatives highlights the versatility of thiazole compounds. For example, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from the reaction of chloral with substituted anilines followed by treatment with thioglycolic acid demonstrates the chemical diversity achievable with thiazole backbones, providing insights into the structural variations and potential applications in drug design and development (Issac & Tierney, 1996).

Biological Potential and Medicinal Chemistry

The 1,3-thiazolidin-4-one nucleus and its derivatives, including thiazolines and thiazolidines, have been extensively studied for their pharmacological importance. These compounds are found in commercial pharmaceuticals and have shown potential activities against various diseases. The synthesis and exploration of these compounds trace back to the mid-nineteenth century, highlighting their long-standing interest in medicinal chemistry (Santos, Jones Junior, & Silva, 2018).

Antioxidant Capacity

The review on ABTS/PP decolorization assays of antioxidant capacity discusses the reaction pathways and the role of thiazole derivatives in antioxidant assays. Some antioxidants, including thiazole derivatives, can form coupling adducts with ABTS•+, indicating their potential antioxidant capacities and their application in evaluating the antioxidant properties of compounds (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Synthetic Biology

The development of unnatural base pairs for synthetic biology, including those based on imidazole and naphthyridine derivatives, showcases the application of thiazole and related compounds in the field of synthetic biology and genetic engineering. These studies demonstrate the role of shape complementarity, stacking ability, and hydrogen-bonding patterns in the effectiveness of these synthetic base pairs (Saito-Tarashima & Minakawa, 2018).

Properties

IUPAC Name

3-(naphthalen-1-ylmethyl)-1,3-thiazol-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S.ClH/c15-14-16(8-9-17-14)10-12-6-3-5-11-4-1-2-7-13(11)12;/h1-9,15H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXDAFJGXFYWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=CSC3=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-naphthylmethyl)-1,3-thiazol-2(3H)-imine hydrochloride
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3-(1-naphthylmethyl)-1,3-thiazol-2(3H)-imine hydrochloride
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3-(1-naphthylmethyl)-1,3-thiazol-2(3H)-imine hydrochloride
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3-(1-naphthylmethyl)-1,3-thiazol-2(3H)-imine hydrochloride
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3-(1-naphthylmethyl)-1,3-thiazol-2(3H)-imine hydrochloride
Reactant of Route 6
3-(1-naphthylmethyl)-1,3-thiazol-2(3H)-imine hydrochloride

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